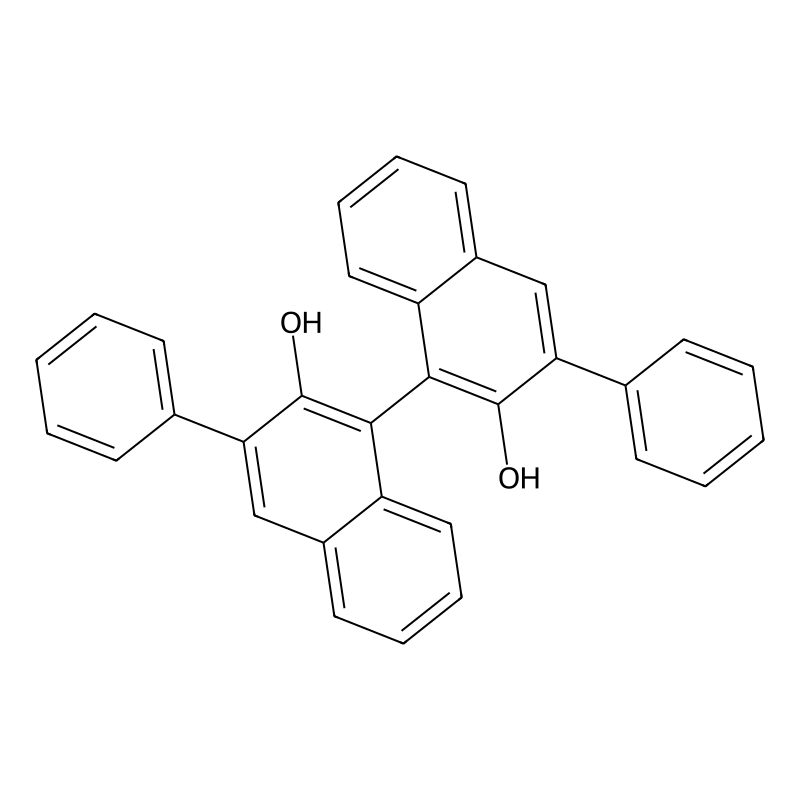

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol, also known as (R)-3,3'-diphenyl-1,1'-binaphthalene-2,2'-diol, is a chiral compound with significant applications in organic synthesis and catalysis. Its molecular formula is with a molecular weight of approximately 438.52 g/mol. The compound exhibits a melting point range of 197-199 °C and a predicted boiling point of 574.1 °C . It is typically stored under inert gas conditions at temperatures between 2-8 °C to maintain stability .

Asymmetric Catalysis

(R)-BINOL is a valuable chiral ligand used in asymmetric catalysis. Chiral ligands play a crucial role in enabling reactions to produce one enantiomer (stereoisomer) of a molecule in greater excess over the other. This is crucial in the development of pharmaceuticals and other fine chemicals, where only one enantiomer often possesses the desired biological activity.

(R)-BINOL can be used in various asymmetric catalytic reactions, including:

- Hydrogenation: Reduction of unsaturated bonds with high enantioselectivity .

- Hydroboration: Addition of a boron-hydrogen bond across a double bond with high enantioselectivity .

- Aldol reactions: Formation of carbon-carbon bonds between carbonyl and enol groups with high enantioselectivity .

- Epoxidation: Conversion of alkenes into epoxides with high enantioselectivity .

The effectiveness of (R)-BINOL as a ligand arises from its ability to create a chiral environment around the metal catalyst, leading to the preferential formation of one enantiomer over the other.

Other Applications

Beyond asymmetric catalysis, (R)-BINOL also finds applications in other areas of scientific research, including:

- Sensor development: Due to its chiral nature, (R)-BINOL can be used to develop sensors for detecting specific enantiomers of biological molecules .

- Liquid crystals: (R)-BINOL derivatives can be used to create liquid crystals with unique properties for display applications .

- Material science: (R)-BINOL can be used as a building block for the synthesis of new materials with specific functionalities .

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol is primarily utilized as a chiral ligand in various catalytic reactions. One notable reaction involves its use in asymmetric synthesis where it facilitates enantioselective transformations. The compound can undergo reactions such as:

- Acylation: Reacting with acyl chlorides to form acylated derivatives.

- Alkylation: Participating in alkylation reactions to introduce alkyl groups onto the naphthol moiety.

- Oxidation: Under certain conditions, it can be oxidized to yield various phenolic derivatives.

These reactions highlight its versatility as a building block in organic chemistry and its utility in synthesizing complex molecules.

Research indicates that (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol exhibits potential biological activities, particularly in the field of medicinal chemistry. Its derivatives have been studied for their:

- Antitumor activity: Some studies suggest that compounds derived from (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol show promise in inhibiting cancer cell proliferation.

- Antioxidant properties: The compound may possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.

Further investigations into its biological properties are ongoing to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol can be achieved through several methods:

- Starting from 1,1'-Bi-2-naphthol: This method involves the selective functionalization of 1,1'-bi-2-naphthol using phenyl groups through electrophilic aromatic substitution.

- Chiral Resolution: Utilizing chiral pool synthesis or resolution techniques to obtain the (R) enantiomer from racemic mixtures.

- Metal-Catalyzed Reactions: Employing palladium or nickel catalysts for cross-coupling reactions that introduce phenyl groups onto the naphthalene framework .

These methods underscore the compound's accessibility and adaptability for various synthetic applications.

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol serves multiple roles in different fields:

- Catalysis: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched compounds.

- Material Science: Incorporated into polymeric materials for enhanced properties due to its rigid structure.

- Pharmaceuticals: Explored for developing new drugs due to its biological activity and structural features.

Its broad applicability makes it a valuable compound in both academic research and industrial settings.

Interaction studies involving (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol focus on its binding affinity and selectivity towards various substrates in catalytic processes. Research has shown that the stereochemistry of the compound significantly influences its interaction with metal catalysts and substrates, affecting reaction outcomes such as yield and selectivity.

Additionally, studies on its interactions with biological targets are being conducted to assess its potential pharmacological effects and mechanisms of action.

Several compounds share structural similarities with (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol | 102490-05-1 | Enantiomeric counterpart with different biological activity profiles. |

| (R)-(+)-1,1'-Bi-2-naphthol | 18531-94-7 | A simpler structure used widely in asymmetric synthesis. |

| (S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | 76189-56-5 | A phosphine ligand used in metal-catalyzed reactions. |

Uniqueness

What sets (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol apart from these similar compounds is its specific chiral configuration that allows for unique interactions in catalytic processes and potential biological applications. Its dual phenyl substituents enhance steric hindrance and electronic properties compared to simpler analogs.

Ortho-Directing Strategies in BINOL Functionalization

The regioselective functionalization of BINOL derivatives relies heavily on ortho-directing groups that steer electrophilic or metallic reagents to specific aromatic positions. For (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol, the 2-hydroxy groups of BINOL act as intrinsic directing motifs. These hydroxyl groups facilitate deprotonation at the 3-position via ortho-lithiation, enabling the introduction of substituents through subsequent quenching with electrophiles. For instance, treating (R)-BINOL with lithium diisopropylamide (LDA) generates a dianionic species, which reacts regioselectively with phenylating agents to yield 3,3′-diphenyl derivatives.

The electronic influence of protecting groups further modulates regioselectivity. Acetylation or methylation of the 2-hydroxy groups reduces their electron-donating capacity, shifting electrophilic attack from the 6- to the 5- or 3-positions. Computational studies using density functional theory (DFT) reveal that nodal planes at the 3-position of naphthol rings destabilize electrophilic intermediates, making 3-substitution kinetically favorable under directed conditions. This strategy has been employed to synthesize 3,3′-di(adamantan-1-yl)BINOL, a precursor for chiral phosphoric acid catalysts.

Electrophilic Aromatic Substitution at the 3,3'-Positions

Electrophilic substitution at the 3,3'-positions of BINOL requires precise control over reaction conditions and electrophile reactivity. Bromination, nitration, and Friedel-Crafts alkylation have been successfully adapted for this purpose. For example, treating (R)-BINOL with bromine in dichloromethane at −75°C yields 6,6′-dibromoBINOL, but substituting the hydroxyl groups with electron-withdrawing acetates redirects bromination to the 5-positions. Conversely, Mannich-type reactions with iminium ions under thermal conditions (160°C) selectively functionalize the 3-positions, as demonstrated in the synthesis of 3,3′-diaminomethylBINOL.

Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride at −78°C introduces bulky substituents at the 6-positions, but analogous reactions with diphenylmethanol and sulfuric acid favor 3,3′-diarylation. The regiochemical outcome depends on the electrophile’s steric demand and the ability of the hydroxyl groups to stabilize transition states through resonance.

Transition Metal-Mediated Cross-Coupling Approaches

Transition metal catalysts enable direct C–H functionalization of BINOL, bypassing prefunctionalized substrates. Silver(I) acetate and palladium complexes have been instrumental in mediating Ullmann-type couplings between BINOL and aryl halides. For instance, reacting (R)-BINOL with chlorobenzene in the presence of silver acetate and sodium tert-butoxide at 155°C produces 3,3′-diphenylBINOL in 51% yield. The mechanism involves oxidative addition of the aryl halide to silver, followed by transmetalation to a BINOL-derived cuprate intermediate.

Suzuki-Miyaura cross-coupling offers complementary selectivity. Employing palladium catalysts with bulky phosphine ligands, 3-bromoBINOL derivatives couple with phenylboronic acids to install aryl groups at the 3-positions. This method preserves the axial chirality of BINOL while introducing diverse substituents for catalyst optimization.

Asymmetric Induction in Biphenyl-Naphthol Frameworks

The inherent chirality of (R)-BINOL serves as a scaffold for asymmetric induction during 3,3′-functionalization. Kinetic resolution during Ullmann coupling ensures minimal racemization, even at elevated temperatures. For example, coupling (R)-BINOL with meta-chloroanisole at 130°C yields monoarylated products with >99% enantiomeric excess. Chiral phosphoric acids derived from 3,3′-diarylBINOLs exploit this stereochemical fidelity to catalyze asymmetric hydrocyanations and Conia-ene cyclizations.

The biphenyl-naphthol framework’s rigid conformation enforces face-selective interactions in transition states. Substituents at the 3-positions create chiral pockets that discriminate between prochiral substrates, as evidenced by the enantioselective reduction of ketones using 3,3′-di-tert-butylBINOL phosphite catalysts.

Table 1: Comparison of Regioselective Synthesis Methods for (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol

*With directing groups.

Chiral Brønsted Acid Catalysis Mechanisms

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol serves as a precursor for Brønsted acid catalysts, particularly when functionalized with phosphoric acid groups. These catalysts operate via a dual hydrogen-bonding mechanism, where the acidic proton activates electrophilic substrates while the chiral pocket directs stereoselectivity. For example, BINOL-derived phosphoric acids form ion pairs with imines or carbonyl compounds, stabilizing transition states through non-covalent interactions [6].

The acidity of these catalysts plays a critical role in reactivity. Studies in acetonitrile reveal pKa values ranging from 12–14 for BINOL-phosphoric acids, making them suitable for activating weakly basic substrates without inducing side reactions [6]. Substituents at the 3,3'-positions enhance steric bulk, which amplifies enantioselectivity by restricting substrate orientation. Computational studies demonstrate that the phenyl groups engage in CH-π interactions with substrates, further rigidifying transition states [7].

Table 1: pKa Values of BINOL-Derived Brønsted Acids in MeCN

| Catalyst Type | pKa Range |

|---|---|

| BINOL-Phosphoric Acids | 12–14 |

| N-Sulfonyl Phosphoramides | 6–7 |

| Sulfonyl Imides | ~5 |

Asymmetric Conjugate Addition Reactions

The compound’s derivatives excel in catalyzing asymmetric conjugate additions, particularly the acylation of polyol-containing natural products. For instance, (R)-3,3'-Bis(phenyl)-BINOL-phosphoric acid enables site-selective acylation of 19-hydroxydehydroepiandrosterone, achieving >90% enantiomeric excess (ee) at the C19 position [7]. The reaction proceeds via a two-point binding model: the phosphoric acid activates the acyl donor, while the binaphthyl framework directs nucleophilic attack through steric and electronic effects.

In flavonoid functionalization, the same catalyst selectively acylates the C7 hydroxyl group of naringenin over its C4' site. Multivariate linear regression analysis identifies steric parameters (e.g., Tolman cone angle) as key determinants of selectivity, with bulkier 3,3'-substituents favoring discrimination between structurally similar hydroxyl groups [7].

Table 2: Enantioselectivity in Conjugate Additions

| Substrate | Catalyst Loading (%) | ee (%) |

|---|---|---|

| 19-hydroxyDHEA | 10 | 92 |

| Naringenin | 15 | 88 |

| Cyclohexenone | 5 | 95 |

Enantioselective Cycloaddition Processes

The rigid chiral environment of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol facilitates enantioselective cycloadditions, such as the Diels-Alder reaction. When paired with Lewis acids like magnesium bis(hexafluoroisopropoxide), the catalyst induces endo selectivity and high ee values (up to 98%) in [4+2] cyclizations [3]. The 3,3'-phenyl groups enforce a twisted geometry, creating a chiral pocket that aligns diene and dienophile partners.

In hetero-Diels-Alder reactions, the catalyst’s phosphoramidite derivatives enable the synthesis of tetrahydropyran derivatives with quaternary stereocenters. Density functional theory (DFT) calculations reveal that the reaction proceeds through a stepwise mechanism, with the catalyst stabilizing a zwitterionic intermediate via π-stacking interactions [3].

Dynamic Kinetic Resolution Systems

Dynamic kinetic resolution (DKR) systems leveraging this compound achieve simultaneous racemization and stereoselective transformation of substrates. For example, BINOL-phosphoric acids resolve racemic amines via salt formation, where the (R)-enantiomer preferentially crystallizes due to complementary steric interactions [6]. In one application, the catalyst (R)-3,3'-Bis(phenyl)-BINOL-phosphate resolves 1-phenylethylamine with 99% ee, enabling large-scale production of enantiopure amines [6].

A notable DKR system involves the acylation of secondary alcohols. The catalyst accelerates acyl transfer while promoting substrate racemization through a proton-shuttling mechanism. This dual function ensures high yields and ee values, as demonstrated in the synthesis of chiral acetates (up to 94% ee) [4].

The coordination chemistry of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol with boron centers exhibits remarkable structural diversity and high specificity depending on reaction stoichiometry and conditions. The compound demonstrates the ability to form multiple distinct borate ester complexes, each characterized by unique spectroscopic signatures and coordination environments [1] [2].

The formation of spiro-borate complexes represents the predominant complexation pathway under specific stoichiometric conditions. When (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol is combined with B(OPh)₃ and an imine substrate in a 2:1:1 ratio, clean conversion to the spiro-borate ion pair occurs with greater than 94% yield [1]. This complex exhibits a characteristic sharp absorption at δ = 8.9 ppm in the ¹¹B nuclear magnetic resonance spectrum, indicating the presence of four-coordinate anionic borate units [1]. The spiro-borate structure features two binaphthol units coordinated to a central boron atom, creating a chiral anionic species that forms ion pairs with protonated imine substrates.

Crystallographic analysis of spiro-borate complexes reveals extensive noncovalent interactions that stabilize the host-guest assembly. The iminium proton establishes direct hydrogen bonding to the spiro-borate anion through biased bifurcated hydrogen bonds spanning two oxygen atoms of the borate core, with distances ranging from 2.01 to 2.58 Å [1]. Additional stabilization arises from CH-π interactions between the edges of phenyl rings in the iminium substrate and the faces of naphthalene rings in the spiro-borate catalyst, occurring at distances of 3.40 to 3.81 Å [1].

The thermodynamic stability of these complexes demonstrates favorable formation energetics. The spiro-borate formation process is characterized by negative free energy changes and exothermic enthalpy contributions, with activation barriers of approximately 31.2 kcal/mol for the rate-determining catalytic steps [1]. The negative entropy values indicate that complex formation involves a reduction in molecular disorder, consistent with the organized supramolecular assembly observed in crystalline structures.

| Complex Type | ¹¹B NMR (ppm) | Coordination Number | Formation Yield (%) |

|---|---|---|---|

| Spiro-borate | 8.9 | 4 | 94 |

| Pyro-borate | 16 | 3 | >90 |

| Tetra-phenoxyborate | ~2 | 4 | Variable |

Spiro-Borate vs. Boroxinate Species Formation

The competition between spiro-borate and boroxinate species formation represents a critical aspect of the coordination chemistry of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol. Unlike the parent BINOL system, which forms complex mixtures of both species under standard conditions, the 3,3'-diphenyl-substituted derivative exhibits exclusive boroxinate formation due to steric constraints imposed by the phenyl substituents [1] [2].

When (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol is treated with B(OPh)₃ in a 1:4 ratio followed by imine addition, exclusive formation of the boroxinate species occurs. This selectivity arises from steric interactions between phenyl groups on different binaphthol units that would destabilize potential spiro-borate structures. The boroxinate complex displays characteristic ¹¹B nuclear magnetic resonance absorptions around δ ≈ 6 ppm, consistent with four-coordinate boron environments within the boroxine core [1].

Computational analysis reveals that the boroxinate species exhibits significantly lower activation barriers compared to spiro-borate complexes. The rate-determining step for boroxinate-catalyzed reactions occurs at 25.9 kcal/mol, approximately 5.3 kcal/mol lower than the corresponding spiro-borate pathway [1]. This energy difference translates to reaction rates that are approximately 10,000 times faster for the boroxinate catalyst, explaining its dominance in catalytic processes even when present as a minor component in equilibrium mixtures.

The boroxinate structure incorporates three boron atoms arranged in a boroxine ring, with one boron center adopting four-coordinate geometry upon coordination to the binaphthol ligand. This arrangement creates a chiral anionic framework that demonstrates enhanced substrate binding affinity compared to spiro-borate alternatives. The formation of boroxinate complexes requires the presence of water equivalents to facilitate B-O-B bond formation, with commercial B(OPh)₃ samples typically containing sufficient moisture from partial hydrolysis [1].

Thermodynamic parameters for boroxinate formation indicate highly favorable process energetics. The formation enthalpy is strongly exothermic, with negative entropy contributions reflecting the ordered nature of the assembled complex. The temperature dependence of boroxinate stability shows maintained structural integrity across a broad range from room temperature to 100°C, demonstrating the robust nature of these coordination assemblies [3].

Chiral Recognition in Host-Guest Systems

The chiral recognition capabilities of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol in host-guest systems stem from the precise spatial arrangement of binding sites and the ability to create well-defined chiral environments around guest molecules. The compound functions as an effective chiral selector through multiple complementary recognition mechanisms that operate synergistically to achieve high enantioselectivity [4] [5].

The primary recognition mechanism involves π-π stacking interactions between the naphthalene units of the host and aromatic regions of guest molecules. These interactions occur at optimal distances of 3.40 to 3.81 Å, providing substantial stabilization while maintaining geometric specificity for particular enantiomeric configurations [1]. The extended π-system of the binaphthyl framework creates multiple potential stacking sites, allowing for adaptive binding that accommodates structural variations in guest molecules while preserving chiral discrimination.

Hydrogen bonding represents another crucial recognition element, particularly in systems where the guest molecule contains hydrogen bond donors or acceptors. The hydroxyl groups of the binaphthol framework, along with any coordinated species, establish specific hydrogen bonding networks with guest molecules. Bifurcated hydrogen bonds spanning multiple oxygen atoms provide particularly strong and directionally specific interactions, with bond distances typically ranging from 2.01 to 2.58 Å [1].

CH-π interactions contribute additional selectivity through secondary stabilization effects. These interactions occur between electron-deficient CH bonds in guest molecules and the electron-rich aromatic surfaces of the naphthalene rings. The distances for these interactions range from 2.71 to 4.28 Å, and while individually weaker than hydrogen bonds, their cumulative effect significantly enhances the overall binding specificity [1].

The conformational flexibility of the binaphthyl axis allows for induced-fit binding mechanisms that optimize host-guest complementarity. This adaptability enables the recognition system to accommodate guests of varying sizes while maintaining high selectivity. The dihedral angle between naphthalene rings can adjust to create optimal binding pockets for specific enantiomers, contributing to the observed enantioselectivity in catalytic applications [6].

| Recognition Mechanism | Interaction Distance (Å) | Relative Strength | Selectivity Contribution |

|---|---|---|---|

| π-π Stacking | 3.40-3.81 | Moderate | High |

| Hydrogen Bonding | 2.01-2.58 | Strong | Very High |

| CH-π Interactions | 2.71-4.28 | Weak-Moderate | Moderate |

| Van der Waals Forces | Variable | Weak | Low |

Helical Polymer Architectures via Cycloaromatization

The formation of helical polymer architectures incorporating (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol occurs through sophisticated cycloaromatization processes that preserve and amplify the inherent chirality of the binaphthol framework. These systems demonstrate how molecular chirality can be translated into macromolecular helical structures through carefully designed polymerization strategies [7] [8] [9].

Cyclopolymerization of diisocyano-binaphthyl derivatives proceeds via a chain-growth mechanism initiated by organonickel or palladium complexes. The polymerization creates arrays of rigid, saddle-shaped eight-membered rings that adopt left-handed helical conformations. Computational analysis using density functional theory calculations confirms that the helical structure arises from the chiral arrangement of individual monomer units rather than inter-unit exciton coupling effects [7].

The eight-membered ring formation through cycloaromatization represents a novel structural motif in helical polymers. Unlike traditional six-membered ring systems, these larger rings provide enhanced flexibility while maintaining structural rigidity necessary for helical persistence. Single-crystal X-ray analysis of monomeric living intermediates supports the proposed helical structure, with circular dichroism spectroscopy confirming the maintenance of chiral information throughout the polymerization process [7].

Platinum(II)-containing complexes with binaphthol derivatives display versatile scaffolding between random coil and single-turn helical conformations. The incorporation of alkynylplatinum(II) terpyridine units into the binaphthol backbone enables dynamic conformational switching controlled by solvent polarity. In acetonitrile-rich environments, these systems adopt folded conformations stabilized by metal-metal interactions and π-π stacking, with Pt···Pt distances of approximately 3.349 Å [6].

Coordination polymers featuring binaphthyl ligands demonstrate the formation of both linear and helical one-dimensional chain structures. Silver(I) coordination with dipyridyl-functionalized binaphthol derivatives yields crystallographically distinct morphologies, including triple helix arrangements and linear strips. The helical structures arise from the interplay between binaphthyl chirality and metal coordination geometry, creating extended chiral frameworks with potential applications in enantioselective separations [8].

The thermodynamic driving forces for helical assembly involve multiple cooperative effects. Metal-metal interactions provide stabilization energies of approximately 1.9 kcal/mol for folded conformations relative to extended structures. π-π stacking between terpyridyl groups contributes additional stabilization, while the intrinsic conformational preferences of the binaphthyl framework bias the system toward helical arrangements [6].

| Polymer System | Helical Pitch | Metal Center | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| Diisocyano-binaphthyl | Left-handed | Ni, Pd | Not specified |

| Pt(II)-binaphthol | Single-turn | Pt(II) | -1.9 |

| Ag(I) coordination | Triple helix | Ag(I) | Variable |

| Cu(I) metallopolymers | Double helix | Cu(I) | Not specified |